

Molar Mass and Crystalline Density of Plutonium Dioxide (PuO₂): A Technical Guide

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Compound of Interest

Compound Name: *Plutonium dioxide*

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This technical guide provides a comprehensive overview of the molar mass and crystalline density of **Plutonium Dioxide** (PuO₂), a material of central importance in the nuclear industry. It details the fundamental properties, experimental determination methods, and the relationships between key physical parameters.

Core Physical Properties

Plutonium dioxide's physical characteristics are foundational to its use as a nuclear fuel. The molar mass is dependent on the isotopic composition of the plutonium, while the theoretical density is derived directly from its crystal structure.

Molar Mass The molar mass of PuO₂ is the sum of the atomic mass of one plutonium atom and two oxygen atoms. As plutonium has multiple isotopes, the exact molar mass can vary. Using the standard atomic weight, the molar mass is approximately 270.05 g/mol [1]. For specific isotopes, such as in fuels for deep-space missions, the calculation would use the mass of that particular isotope (e.g., Plutonium-238)[2].

Crystal Structure and Theoretical Density Crystalline PuO₂ adopts the fluorite crystal structure, which is a face-centered cubic (FCC) array.[3][4] In this structure, the plutonium ions (Pu⁴⁺) form the FCC lattice, and the oxide ions (O²⁻) occupy the tetrahedral holes.[3][4][5]

The theoretical density (ρ) is calculated using the formula: $\rho = (Z \times M) / (V \times N_a)$

where:

- Z is the number of formula units per unit cell (4 for the fluorite structure).
- M is the molar mass.
- V is the unit cell volume (a^3), where 'a' is the lattice parameter.
- N_a is Avogadro's number ($6.022 \times 10^{23} \text{ mol}^{-1}$).

The theoretical density for PuO_2 is approximately 11.5 g/cm^3 .^{[3][6]} Specific calculations from materials databases, based on computed lattice parameters, yield values such as 11.74 g/cm^3 and 11.85 g/cm^3 .^{[7][8]}

Quantitative Data Summary

The following table summarizes the key physical parameters for crystalline **plutonium dioxide** for easy reference and comparison.

Property	Symbol	Value	Units	Source
Molar Mass (Standard)	M	~270.05	g/mol	[1]
Crystal Structure	-	Face-Centered Cubic (Fluorite)	-	[3][4]
Space Group	-	Fm-3m (No. 225)	-	[7][8]
Lattice Parameter	a	~5.396	Å	[5]
Formula Units per Unit Cell	Z	4	-	[6]
Theoretical Density	ρ	~11.5 - 11.85	g/cm^3	[3][7][8]

Experimental Protocols

Accurate determination of density and the parameters required for its calculation relies on established experimental techniques.

3.1. Density Measurement via Gas Pycnometry

Gas pycnometry, often using helium, is a non-destructive method to measure the skeletal density of a powder sample.^[9] It determines volume by measuring the displacement of a gas.^[10]

- Principle: The technique is based on Boyle's Law. It measures the pressure change resulting from the displacement of gas by a solid object in a sealed chamber of a known volume.^[9]^[11] The skeletal volume, which includes the volume of the material and any closed pores, is determined.^[9]
- Methodology:
 - Sample Preparation: A precisely weighed sample of PuO_2 powder is placed into the sample chamber. The system is then purged with helium gas to remove air and volatile contaminants.^[10]
 - Pressurization: The sample chamber is filled with helium to an initial pressure (P_1).
 - Expansion: The gas is then expanded into a second, empty reference chamber of a known volume (V_r), and the final equilibrium pressure (P_2) is measured.
 - Volume Calculation: The volume of the sample (V_s) is calculated from the known chamber volumes and the measured pressures.
 - Density Calculation: The skeletal density is calculated by dividing the sample's mass by its measured volume.

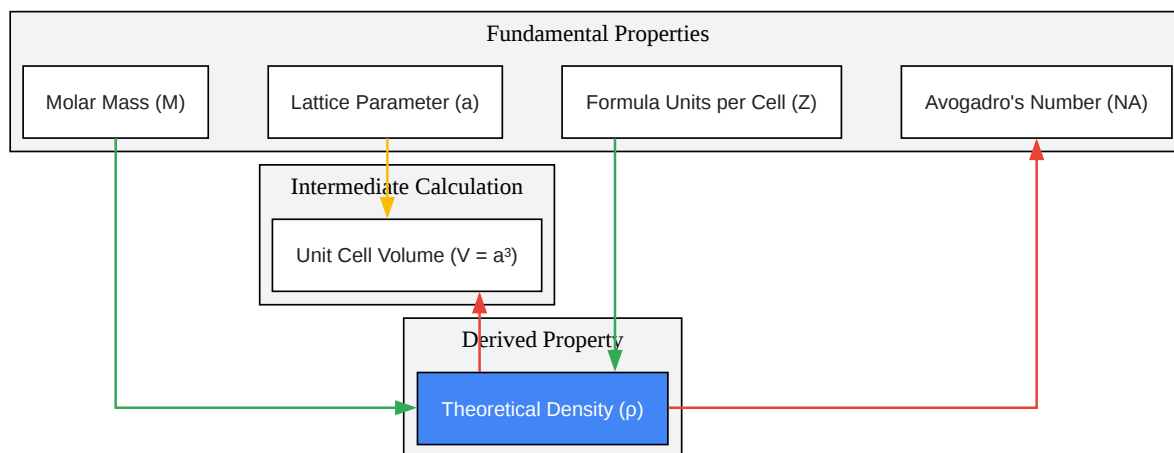
3.2. Lattice Parameter Determination via X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is the primary technique used to determine the crystal structure and precisely measure the lattice parameters of a material, which are essential for calculating the theoretical density.^[12]

- Principle: XRD utilizes the principle of Bragg's Law ($n\lambda = 2d \sin\theta$), where diffraction peaks occur when X-rays constructively interfere after scattering from the atomic planes of a crystal.^[13] The angles (θ) at which these peaks occur are directly related to the spacing (d) between the crystal planes.
- Methodology:
 - Sample Preparation: A fine powder of the PuO_2 sample is prepared and mounted in the diffractometer.
 - Data Collection: The sample is irradiated with monochromatic X-rays over a range of angles (2θ), and the detector records the intensity of the diffracted X-rays.
 - Peak Analysis: The resulting diffraction pattern is analyzed to identify the angular positions of the diffraction peaks.
 - Lattice Parameter Calculation: For a cubic system like PuO_2 , the lattice parameter 'a' can be calculated from the d-spacing of the (hkl) planes. To achieve high accuracy, measurements are preferentially taken from high-angle diffraction peaks, as this minimizes systematic errors.^{[14][15]} Refinement techniques, such as the Nelson-Riley extrapolation or least-squares analysis, are often employed to obtain a precise value for the lattice parameter.^[16]

Visualization

The following diagram illustrates the logical workflow for calculating the theoretical density of PuO_2 from its fundamental properties.



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Caption: Workflow for calculating the theoretical density of crystalline PuO_2 .

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